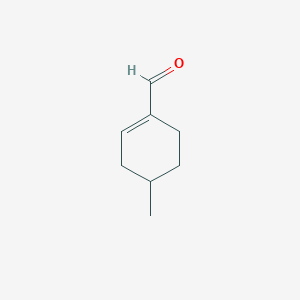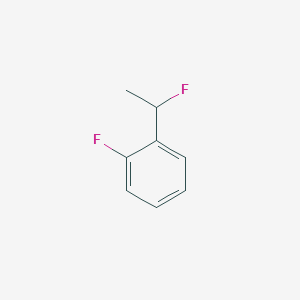![molecular formula C12H12P2S4 B14372477 (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] CAS No. 89982-94-5](/img/structure/B14372477.png)
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] is a chemical compound known for its unique structure and properties It consists of a 1,2-phenylene group bonded to two 1,3-dithiolan-2-ylidene groups, each of which is further bonded to a phosphane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] typically involves the reaction of 1,2-dibromo-benzene with 1,3-dithiolan-2-thione in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then treated with a phosphane reagent to yield the final product.
Industrial Production Methods
While specific industrial production methods for (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolan-2-ylidene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and phosphines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and phosphine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to metal ions in biological systems.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting metal-dependent enzymes.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] exerts its effects involves its ability to coordinate with metal ions. The dithiolan-2-ylidene groups can form stable complexes with transition metals, which can alter the reactivity and properties of the metal center. This coordination ability is crucial for its applications in catalysis, enzyme inhibition, and material synthesis.
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used ligand in coordination chemistry.
1,2-Bis(diphenylphosphino)benzene (DPPB): Another ligand with a similar structure but different electronic properties.
1,2-Bis(diphenylphosphino)propane (DPPP): Known for its flexibility and ability to form stable complexes.
Uniqueness
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] is unique due to the presence of the dithiolan-2-ylidene groups, which provide additional coordination sites and reactivity compared to other similar ligands. This makes it particularly useful in applications requiring strong and versatile metal coordination.
特性
CAS番号 |
89982-94-5 |
|---|---|
分子式 |
C12H12P2S4 |
分子量 |
346.4 g/mol |
IUPAC名 |
1,3-dithiolan-2-ylidene-[2-(1,3-dithiolan-2-ylidenephosphanyl)phenyl]phosphane |
InChI |
InChI=1S/C12H12P2S4/c1-2-4-10(14-12-17-7-8-18-12)9(3-1)13-11-15-5-6-16-11/h1-4H,5-8H2 |
InChIキー |
DXQSSJLZLPRWEJ-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=PC2=CC=CC=C2P=C3SCCS3)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide](/img/structure/B14372400.png)

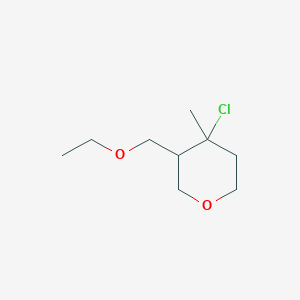

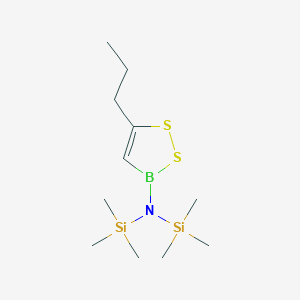

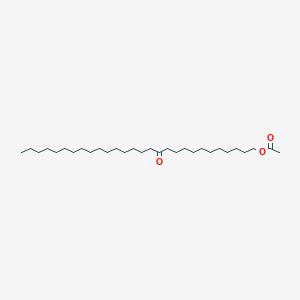
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)

